molecular formula C12H10N2O4 B13115576 (3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid CAS No. 5338-29-4

(3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid

Cat. No.: B13115576
CAS No.: 5338-29-4
M. Wt: 246.22 g/mol
InChI Key: HENAYXQUYNIJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid is a chemical compound with a complex structure that includes a pyridazine ring, phenyl group, and acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Its structural features make it a useful probe for investigating biological processes at the molecular level .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dioxo-2-phenyl-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications .

Properties

CAS No.

5338-29-4

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-(3,6-dioxo-2-phenyl-1H-pyridazin-4-yl)acetic acid

InChI

InChI=1S/C12H10N2O4/c15-10-6-8(7-11(16)17)12(18)14(13-10)9-4-2-1-3-5-9/h1-6H,7H2,(H,13,15)(H,16,17)

InChI Key

HENAYXQUYNIJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.